molecular formula C16H14F3N7O B2521368 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2197580-60-0

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2521368
CAS No.: 2197580-60-0
M. Wt: 377.331
InChI Key: UQKLFDPFZLDQAM-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H14F3N7O and its molecular weight is 377.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

The synthesis of triazolo[4,3-b]pyridazin-6-yl derivatives often involves innovative strategies to create complex heterocyclic structures, which are crucial for developing compounds with potential therapeutic applications. For instance, [1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy derivatives have been synthesized by replacing benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety, showcasing the adaptability of synthesis methods to generate bioactive molecules (Ilić et al., 2011).

Antimicrobial and Antiproliferative Activities

Several studies have reported on the bioactive properties of triazolo[4,3-b]pyridazin-6-yl derivatives. For example, compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety have been evaluated for their antimicrobial activities. Some derivatives exhibit pronounced antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006). Additionally, derivatives of this chemical structure have shown antiproliferative activity against endothelial and tumor cells, suggesting a promising avenue for cancer therapy research (Ilić et al., 2011).

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N7O/c1-24(15(27)10-2-3-12(20-6-10)16(17,18)19)11-7-25(8-11)14-5-4-13-22-21-9-26(13)23-14/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKLFDPFZLDQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.